molecular formula C31H27N3O2 B302556 N'-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide

N'-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide

Número de catálogo B302556
Peso molecular: 473.6 g/mol
Clave InChI: VRPNZYLUWYBKFP-QXPFVDMISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide, commonly known as ENB-0040, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

ENB-0040 is a small molecule inhibitor of the enzyme tissue-nonspecific alkaline phosphatase (TNAP), which plays a key role in bone mineralization. TNAP is responsible for the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi), which promotes mineralization. By inhibiting TNAP, ENB-0040 increases the levels of PPi, which in turn inhibits mineralization and promotes bone strength.
Biochemical and Physiological Effects
ENB-0040 has been shown to increase bone strength and reduce the incidence of fractures in preclinical models of OI. In addition, ENB-0040 has been shown to improve bone mineralization and bone density in animal models of osteoporosis and hypophosphatasia, another genetic disorder characterized by low levels of TNAP activity. ENB-0040 has also been shown to improve muscle function and reduce inflammation in preclinical models of Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle weakness.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ENB-0040 has several advantages for lab experiments, including its high potency and selectivity for TNAP, its ability to penetrate cell membranes and reach intracellular TNAP, and its favorable pharmacokinetic properties. However, ENB-0040 has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Direcciones Futuras

ENB-0040 has several potential future directions for research and development, including:
1. Evaluation of its safety and efficacy in human clinical trials for the treatment of OI and other bone disorders.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and reduce its cost.
3. Investigation of its potential therapeutic applications in other diseases, such as osteoarthritis, cardiovascular disease, and cancer.
4. Exploration of its mechanism of action and identification of new targets for drug development.
5. Optimization of its synthesis method and scale-up for commercial production.
Conclusion
ENB-0040 is a promising chemical compound with potential therapeutic applications in the treatment of bone disorders and other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ENB-0040 as a therapeutic agent.

Métodos De Síntesis

ENB-0040 can be synthesized using a multi-step process involving the reaction of 4-ethoxy-1-naphthaldehyde and 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ENB-0040. The synthesis method has been optimized to achieve high yields of ENB-0040 with good purity.

Aplicaciones Científicas De Investigación

ENB-0040 has been extensively studied for its potential therapeutic applications, particularly in the treatment of osteogenesis imperfecta (OI), a genetic disorder characterized by brittle bones and increased susceptibility to fractures. ENB-0040 has been shown to improve bone strength and reduce the incidence of fractures in preclinical models of OI. Clinical trials are currently underway to evaluate the safety and efficacy of ENB-0040 in humans with OI.

Propiedades

Nombre del producto

N'-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide

Fórmula molecular

C31H27N3O2

Peso molecular

473.6 g/mol

Nombre IUPAC

N-[(Z)-(4-ethoxynaphthalen-1-yl)methylideneamino]-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide

InChI

InChI=1S/C31H27N3O2/c1-3-36-30-20-16-25(27-11-7-8-12-28(27)30)21-32-33-31(35)24-14-17-26(18-15-24)34-22(2)13-19-29(34)23-9-5-4-6-10-23/h4-21H,3H2,1-2H3,(H,33,35)/b32-21-

Clave InChI

VRPNZYLUWYBKFP-QXPFVDMISA-N

SMILES isomérico

CCOC1=CC=C(C2=CC=CC=C21)/C=N\NC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C

SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C

SMILES canónico

CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.